Cassiachromone

Description

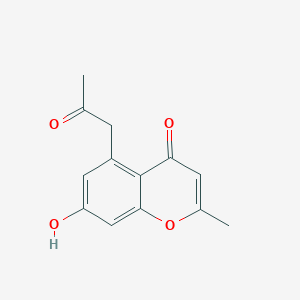

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXDPKFRCHLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183152 | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28955-30-8 | |

| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cassiachromone from Cassia siamea: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiachromone, a chromone derivative identified as 5-acetonyl-7-hydroxy-2-methylchromone, is a bioactive phytochemical isolated from the leaves of Cassia siamea (Lam.), a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, and known biological activities of this compound. The document outlines experimental protocols for extraction and purification, presents quantitative data on its bioactivity, and explores its potential therapeutic applications. Furthermore, a hypothetical signaling pathway is proposed based on the observed biological effects of related compounds, offering a framework for future mechanistic studies.

Introduction

Cassia siamea, a member of the Fabaceae family, is widely distributed in Southeast Asia and has been traditionally used for treating a variety of ailments, including malaria, diabetes, and inflammatory conditions.[1] Phytochemical investigations of this plant have led to the isolation of a diverse range of secondary metabolites, including chromones, alkaloids, and flavonoids.[2] Among these, this compound has emerged as a compound of interest due to its potential biological activities. This guide serves as a technical resource for researchers engaged in the study of natural products, focusing on the practical aspects of isolating and characterizing this compound, as well as understanding its pharmacological potential.

Discovery and Initial Characterization

This compound was first reported as a novel compound isolated from the ethanol extract of Cassia siamea leaves.[2] Its structure was elucidated as 5-acetonyl-7-hydroxy-2-methylchromone through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₄ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Appearance | Yellowish solid | Inferred from related compounds |

| Melting Point | 224-225 °C | [2] |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Cassia siamea are collected and authenticated by a plant taxonomist.

-

Drying: The leaves are air-dried in the shade for 1-2 weeks to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

A general workflow for the extraction of chromones from Cassia siamea is depicted below.

-

Maceration: The powdered leaves (e.g., 10 g) are macerated with 90% ethanol containing 1% tartaric acid (e.g., 3 x 100 mL) at room temperature for 72 hours.[5] The addition of a weak acid can aid in the extraction of phenolic compounds.

-

Filtration: The mixture is filtered through Whatman No. 1 filter paper.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethanol extract.[5]

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation and purification of this compound.

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

-

Mobile Phase: A gradient solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and finally ethyl acetate and methanol, is employed for elution.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

-

Isolation: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification may be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using modern spectroscopic techniques.

-

¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.[6][7]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Biological Activities and Quantitative Data

Extracts of Cassia siamea and isolated chromones have demonstrated a range of biological activities. While specific quantitative data for pure this compound is limited in the public domain, the activities of related compounds and extracts provide valuable insights.

Table 2: Reported Biological Activities of Cassia siamea Extracts and Related Chromones

| Biological Activity | Assay Type | Test Substance | IC₅₀ / Activity | Reference |

| Antimalarial | In vitro antiplasmodial assay against P. falciparum 3D7 | Ethanol extract of C. siamea leaves (from Pariaman) | 0.006 µg/mL | [5] |

| Antimalarial | In vitro antiplasmodial assay against P. falciparum 3D7 | Ethanol extract of C. siamea leaves (from Palu) | 0.037 µg/mL | [5] |

| Antimalarial | In vitro antiplasmodial assay against P. falciparum 3D7 | Ethanol extract of C. siamea leaves (from Surabaya) | 0.09 µg/mL | [5] |

| Anticancer | MTT assay against TCA8113 human tongue carcinoma cells | Cassia tora L. extract (1.0 mg/mL) | 72% inhibition | [8] |

| Anti-inflammatory | Nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages | Cinnamic aldehyde (a related compound) | Concentration-dependent inhibition | [9][10] |

Proposed Signaling Pathway of Action

Based on the observed anti-inflammatory and anticancer activities of extracts from Cassia species and related phenolic compounds, a hypothetical signaling pathway for this compound is proposed. It is important to note that this pathway requires experimental validation for this compound itself. The anti-inflammatory effects of similar compounds are often mediated through the inhibition of the NF-κB signaling pathway.[11]

In this proposed mechanism, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and promotes the degradation of the inhibitory protein IκBα. This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion and Future Directions

This compound, a chromone from Cassia siamea, represents a promising natural product with potential therapeutic applications. This guide has provided a framework for its isolation, characterization, and a hypothetical mechanism of action. Future research should focus on optimizing the isolation protocol to improve yields, conducting comprehensive biological assays to establish a detailed pharmacological profile with specific IC₅₀ values for pure this compound, and validating the proposed signaling pathways through rigorous mechanistic studies. Such efforts will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. - MedCrave online [medcraveonline.com]

- 5. IN VITRO ANTIMALARIAL ACTIVITY AND TOXICITY STUDIES OF JOHAR (CASSIA SIAMEA) LEAVES FROM THREE DIFFERENT LOCATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. (2012) | Jung-Chun Liao | 213 Citations [scispace.com]

- 11. Molecular Mechanism of Cinnamomum cassia against Gastric Damage and Identification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cassiachromone: A Technical Guide

Introduction: Cassiachromone is a chromone derivative, a class of natural products known for their diverse pharmacological activities. As with any bioactive compound, the precise elucidation of its molecular structure is a critical prerequisite for understanding its mechanism of action, ensuring its purity, and enabling further drug development efforts. This technical guide provides an in-depth overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the structural characterization of this compound. It outlines detailed experimental protocols and presents the expected data in a structured format for researchers, scientists, and professionals in drug development.

Workflow for Spectroscopic Characterization

The structural elucidation of a natural product like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by analysis using a suite of spectroscopic techniques. The data from each method provide complementary pieces of information that, when integrated, reveal the complete molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structural assignment.

Expected ¹H NMR Data (Proton NMR) The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a chromone structure, characteristic signals are expected in the aromatic, olefinic, and aliphatic regions.

Table 1: Expected ¹H NMR Data for a this compound Skeleton

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 8.0 | d, dd, s | 1.5 - 8.5 |

| Olefinic H | 5.5 - 6.5 | d, s | ~2.0 |

| Methoxy (-OCH₃) | 3.7 - 4.0 | s | - |

| Methyl (-CH₃) | 1.2 - 2.5 | s | - |

| Methylene (-CH₂-) | 2.0 - 4.5 | m, t, dd | 6.0 - 12.0 |

| Hydroxyl (-OH) | 5.0 - 13.0 | br s | - |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule. Data are typical ranges for chromone and flavonoid-type compounds.[2][3][4]

Expected ¹³C NMR Data (Carbon NMR) The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum.

Table 2: Expected ¹³C NMR Data for a this compound Skeleton

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 185 |

| Aromatic/Olefinic (C=C, C-O) | 100 - 165 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 30 |

| Methylene (-CH₂-) | 20 - 70 |

Note: These are typical chemical shift ranges for chromone and flavonoid structures.[5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should fully dissolve the sample.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]

-

Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Standard pulse sequences provided by the spectrometer's software are typically used.[7]

-

Acquisition Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.[7][8] For ¹³C NMR, a larger number of scans (e.g., 5000 or more) is often required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its substructures.

Expected MS Data For a chromone, Electrospray Ionization (ESI) is a common soft ionization technique. The fragmentation of chromones and flavonoids often involves characteristic losses of small molecules like CO, H₂O, and methyl or glycosyl groups, as well as retro-Diels-Alder (rDA) reactions that cleave the heterocyclic ring.[9][10]

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | Description |

|---|---|

| [M+H]⁺ or [M-H]⁻ | Molecular ion (or pseudomolecular ion) |

| [M+H - H₂O]⁺ | Loss of a water molecule from a hydroxyl group |

| [M+H - CH₃]⁺ | Loss of a methyl radical from a methoxy or methyl group |

| [M+H - CO]⁺ | Loss of carbon monoxide, typical for carbonyl compounds |

| rDA fragments | Ions resulting from the retro-Diels-Alder cleavage of the C-ring |

Note: The exact fragments depend on the specific structure and ionization mode (positive or negative).[9][10]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.[11]

-

Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or, more commonly, through coupling with a liquid chromatography system (LC-MS).[11] LC-MS allows for further purification and separation of components before MS analysis.

-

Data Acquisition (HRMS): Acquire a full scan mass spectrum using a high-resolution analyzer like Orbitrap or TOF to determine the accurate mass of the molecular ion.[12] This allows for the calculation of the molecular formula.

-

Data Acquisition (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Record the resulting product ion spectrum to identify characteristic fragments.[11][13]

-

Data Analysis: Use specialized software to analyze the spectra, determine the elemental composition from the accurate mass, and propose fragmentation pathways to support the structure determined by NMR.[12]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate.[14]

Expected IR Data For a chromone structure, key absorption bands would include those for the carbonyl group (C=O), aromatic ring (C=C), and carbon-oxygen bonds (C-O).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| Carbonyl | C=O stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Ether/Phenol | C-O stretch | 1000 - 1300 | Strong |

Note: These are general ranges. The exact position and intensity can be influenced by conjugation and hydrogen bonding.[15]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid): If the sample is a solid, it can be prepared as a KBr (potassium bromide) pellet.[16] Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.

-

Sample Preparation (Liquid/Solution): If the sample is an oil or can be dissolved in a volatile solvent that does not absorb in the region of interest, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[16]

-

Data Acquisition: Place the prepared sample in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer.

-

Background Scan: First, run a background spectrum of the empty sample holder (or pure KBr pellet/solvent) to subtract any atmospheric (CO₂, H₂O) or solvent absorptions.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[14][17]

References

- 1. Structure elucidation and properties of a non-ionic galactomannan derived from the Cassia pleurocarpa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. scivisionpub.com [scivisionpub.com]

- 8. 1H -NMR Metabolomics Study of the Effect of Cisplatin and Casiopeina IIgly on MDA-MB-231 Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IR _2007 [uanlch.vscht.cz]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. rsc.org [rsc.org]

- 17. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-acetonyl-7-hydroxy-2-methylchromone

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of 5-acetonyl-7-hydroxy-2-methylchromone, a naturally occurring chromone derivative also known as Cassiachromone. This document outlines the analytical methodologies and spectroscopic investigations required to unequivocally determine its molecular structure.

Introduction

5-acetonyl-7-hydroxy-2-methylchromone (this compound) is a member of the chromone class of compounds, which are known for their diverse biological activities. Accurate structural elucidation is the cornerstone of understanding its chemical properties, reactivity, and potential pharmacological applications. This guide details a systematic approach, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm the identity and structure of this molecule.

Molecular and Physicochemical Properties

A summary of the key properties of 5-acetonyl-7-hydroxy-2-methylchromone is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |

| Molecular Weight | 232.23 g/mol | [1] |

| CAS Number | 28955-30-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 224-225 °C | [1] |

Spectroscopic Data Analysis

Disclaimer: Experimental spectroscopic data for 5-acetonyl-7-hydroxy-2-methylchromone is not widely available in public databases. The following data is predicted based on established principles of spectroscopy and the known chemical structure. These values serve as a guide for what to expect during experimental analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.5 | s | 1H | 7-OH |

| ~6.8 | d, J ≈ 2.0 Hz | 1H | H-8 |

| ~6.7 | d, J ≈ 2.0 Hz | 1H | H-6 |

| ~6.1 | s | 1H | H-3 |

| ~3.8 | s | 2H | -CH₂- (acetonyl) |

| ~2.4 | s | 3H | 2-CH₃ |

| ~2.2 | s | 3H | -C(O)CH₃ (acetonyl) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~205 | C=O (acetonyl) |

| ~180 | C-4 (chromone C=O) |

| ~164 | C-7 |

| ~162 | C-2 |

| ~158 | C-8a |

| ~115 | C-5 |

| ~112 | C-3 |

| ~110 | C-4a |

| ~101 | C-6 |

| ~98 | C-8 |

| ~45 | -CH₂- (acetonyl) |

| ~30 | -C(O)CH₃ (acetonyl) |

| ~20 | 2-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 232 | [M]⁺ (Molecular Ion) |

| 217 | [M - CH₃]⁺ |

| 189 | [M - CH₃CO]⁺ |

| 175 | [M - CH₂COCH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| ~1715 | C=O stretch (acetonyl ketone) |

| ~1650 | C=O stretch (chromone ketone) |

| 1620, 1580, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Experimental Protocols

Synthesis of 5-acetonyl-7-hydroxy-2-methylchromone (Proposed)

This synthesis is a plausible route based on established chromone synthesis methodologies.

-

Starting Material: 2,4,6-Trihydroxyacetophenone.

-

Step 1: Acetonylation. React 2,4,6-trihydroxyacetophenone with chloroacetone in the presence of a weak base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to selectively alkylate one of the hydroxyl groups.

-

Step 2: Cyclization. The resulting intermediate is then cyclized to form the chromone ring. This can be achieved by reacting with acetic anhydride and sodium acetate under heating. This reaction, known as the Kostanecki-Robinson reaction, will introduce the 2-methyl group and form the pyranone ring.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

Structure Elucidation Workflow

Caption: A generalized workflow for the elucidation of an unknown chemical structure.

Key Structural Features and Spectroscopic Correlation

Caption: Correlation of structural features with expected spectroscopic signals.

Conclusion

The structural elucidation of 5-acetonyl-7-hydroxy-2-methylchromone is a systematic process that relies on the synergistic interpretation of data from various spectroscopic techniques. This guide provides a foundational framework for researchers to confidently identify and characterize this and other related chromone derivatives, paving the way for further investigation into their biological and medicinal potential.

References

Unlocking Research Precision: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Tolcapone D7"

For scientific researchers engaged in the nuanced fields of neuropharmacology, drug metabolism, and analytical chemistry, precision is paramount. The use of stable isotope-labeled compounds like Tolcapone D7 is a cornerstone of this precision, enabling accurate quantification and a deeper understanding of the pharmacokinetics of its parent drug, Tolcapone. To facilitate the discovery of critical information and methodologies, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are categorized by five key researcher intents—Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative—to guide effective content creation and information retrieval.

This curated list addresses the specific queries researchers may have at each stage of their investigation, from initial exploration of the compound to the validation of their analytical methods. By aligning content with these specific search intents, information providers can better serve the scientific community's need for detailed and reliable data on Tolcapone D7.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is Tolcapone D7 and its primary use in research? |

| Tolcapone D7 chemical structure and isotopic labeling pattern | |

| Physical and chemical properties of deuterated Tolcapone | |

| Tolcapone D7 certificate of analysis and purity specifications | |

| Manufacturer and supplier information for Tolcapone D7 | |

| Role of Tolcapone D7 in Parkinson's disease research | |

| Mechanism of action of Tolcapone and its deuterated analog | |

| Preliminary in-vitro studies involving Tolcapone D7 | |

| Review of literature on the use of deuterated Tolcapone | |

| Safety and handling guidelines for Tolcapone D7 | |

| Methodological & Application | Tolcapone D7 as an internal standard for LC-MS/MS analysis |

| Quantitative analysis of Tolcapone in plasma using Tolcapone D7 | |

| Protocol for using Tolcapone D7 in pharmacokinetic studies | |

| Development of a bioanalytical method with Tolcapone D7 | |

| Tolcapone D7 for in-vivo and in-vitro metabolic stability assays | |

| Application of Tolcapone D7 in drug metabolism and pharmacokinetics (DMPK) studies | |

| Synthesis and purification of deuterated Tolcapone for research | |

| Sample preparation techniques for Tolcapone analysis with a deuterated internal standard | |

| Mass spectrometry parameters for the detection of Tolcapone and Tolcapone D7 | |

| Use of Tolcapone D7 in cerebral microdialysis studies | |

| Troubleshooting & Optimization | Optimizing LC-MS/MS conditions for Tolcapone and Tolcapone D7 |

| Addressing matrix effects in the bioanalysis of Tolcapone with Tolcapone D7 | |

| Preventing isotopic back-exchange of deuterium in Tolcapone D7 | |

| Troubleshooting poor signal intensity of Tolcapone D7 in mass spectrometry | |

| Minimizing cross-contribution between Tolcapone and Tolcapone D7 signals | |

| Impact of mobile phase composition on the chromatography of Tolcapone D7 | |

| Stability of Tolcapone D7 in various biological matrices and storage conditions | |

| Improving the recovery of Tolcapone and Tolcapone D7 from plasma samples | |

| Resolving co-elution issues between Tolcapone metabolites and Tolcapone D7 | |

| Calibration curve issues with Tolcapone D7 as an internal standard | |

| Validation & Comparative | Validation of an analytical method using Tolcapone D7 according to FDA/EMA guidelines |

| Comparing Tolcapone D7 with other internal standards for Tolcapone quantification | |

| Cross-validation of bioanalytical methods using Tolcapone D7 | |

| Assessing the isotopic purity and stability of Tolcapone D7 | |

| Comparative pharmacokinetic study of Tolcapone and a deuterated analog | |

| In-vitro comparison of the COMT inhibitory activity of Tolcapone and Tolcapone D7 | |

| Evaluation of the kinetic isotope effect on Tolcapone metabolism using Tolcapone D7 | |

| Inter-laboratory comparison of Tolcapone quantification using Tolcapone D7 | |

| Performance characteristics of Tolcapone D7 as an internal standard | |

| Justification for the selection of Tolcapone D7 as an internal standard in a regulated bioanalysis |

In Silico Prediction of Cassiachromone's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational strategies employed for the in silico prediction of biological targets for Cassiachromone, a natural product belonging to the chromone class of compounds. Chromones isolated from various Cassia species have demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[1] Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and exploring its therapeutic potential.[2][3] In silico approaches offer a time- and cost-effective means to generate hypotheses about these targets, which can then be validated experimentally.[2][3]

This guide details the methodologies for key in silico experiments, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and pathways.

In Silico Target Prediction: A Strategic Workflow

The process of identifying potential protein targets for a small molecule like this compound involves a multi-step computational workflow. This workflow typically integrates various ligand-based and structure-based methods to enhance the predictive accuracy of the results.[4][5] The consensus from multiple methods can provide a more robust hypothesis for subsequent experimental validation.[5][6]

Key Methodologies and Experimental Protocols

Several computational methods can be employed for target fishing.[3][7] The two main categories are ligand-based and structure-based approaches.

Ligand-Based Approaches

These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. They do not require the 3D structure of the target protein.

A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a specific target.[8][9]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Dataset Preparation:

-

Conformational Analysis:

-

Generate a representative set of low-energy 3D conformations for each molecule in the training set using tools like Discovery Studio or LigandScout.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features present in the active molecules. These features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Ring Aromatic (RA) features.[10]

-

-

Hypothesis Generation:

-

Use an algorithm like HypoGen (Discovery Studio) to generate a set of pharmacophore hypotheses that align the features of the most active compounds.[10]

-

The algorithm scores hypotheses based on how well they match active compounds and miss inactive ones.

-

-

Model Validation:

-

Cost Analysis: Evaluate the generated hypotheses based on cost values (total cost, fixed cost, null cost). A good model has a large difference between the null and total costs, and a total cost close to the fixed cost.[10]

-

Test Set Prediction: Use the best hypothesis to screen the test set. The model should be able to predict the activity of the test set compounds with high accuracy.

-

Fischer's Randomization Test: Scramble the activity data of the training set and regenerate hypotheses. The statistical significance of the original model is confirmed if the randomized models have significantly higher cost values.[10]

-

This approach involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets, such as ChEMBL, PubChem, or SwissTargetPrediction.[5][6][11]

Table 1: Illustrative Results from Similarity-Based Target Prediction

| Database/Tool | Predicted Target | Similarity Score (Tanimoto) | Target Class | Known Association with Inflammation/Cancer |

| SwissTargetPrediction | Mitogen-activated protein kinase 14 (p38α) | 0.68 | Kinase | Yes |

| ChEMBL | Cyclooxygenase-2 (COX-2) | 0.65 | Enzyme | Yes |

| SEA | Nuclear factor kappa B (NF-κB) p65 subunit | 0.63 | Transcription Factor | Yes |

| SuperPred | Tumor necrosis factor-alpha (TNF-α) | 0.61 | Cytokine | Yes |

Note: The data in this table is illustrative and serves to demonstrate how results from similarity-based searches would be presented. Actual predictions would require running this compound's structure through the respective databases.

Structure-Based Approaches

These methods require the 3D structure of potential protein targets and are used to predict the binding of the small molecule to these targets.

In contrast to traditional docking where multiple ligands are screened against a single target, reverse (or inverse) docking screens a single ligand (this compound) against a large library of 3D protein structures.[12][13] This is a powerful tool for identifying potential on- and off-targets.[12][14]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Target Library Preparation:

-

Binding Site Identification:

-

Molecular Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared this compound structure into the defined binding site of every protein in the library.[14][15]

-

The program will generate multiple binding poses and calculate a docking score (e.g., in kcal/mol) for each, which estimates the binding affinity.[17]

-

-

Scoring and Ranking:

-

Rank all the proteins in the library based on the docking scores. Proteins with the lowest (most favorable) binding energy scores are considered the most likely targets.[13]

-

-

Post-Docking Analysis:

-

Visualize the top-ranked protein-ligand complexes to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions). This helps to assess the plausibility of the predicted binding mode.

-

Table 2: Illustrative Top Hits from a Reverse Docking Screen

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Function |

| iNOS (3E7G) | -9.2 | Arg382, Tyr367, Trp366 | Inflammation |

| COX-2 (5IKR) | -8.8 | Arg120, Tyr355, Ser530 | Inflammation |

| NF-κB p50/p65 (1VKX) | -8.5 | Arg57, Lys147, Cys38 | Inflammation, Cell Survival |

| PI3Kγ (1E8Z) | -8.1 | Val882, Lys833, Asp964 | Cell Proliferation, Cancer |

| Pyruvate Dehydrogenase Kinase (PDHK) (4J3E) | -7.9 | Asp288, Thr292, Asn312 | Cancer Metabolism |

Note: This data is hypothetical and for illustrative purposes. The PDB IDs are for real structures of the listed proteins. A real reverse docking study would be required to generate actual scores for this compound.

Predicted Signaling Pathway Involvement

Based on the known anti-inflammatory activities of compounds from Cassia and Cinnamomum species, a primary hypothesis is that this compound modulates key inflammatory signaling pathways.[18][19][20] The NF-κB signaling pathway is a central regulator of inflammation and is a plausible target.[19]

Relationship Between In Silico Methods

The various in silico methods are not mutually exclusive; they are complementary. Ligand-based methods are excellent for generating initial hypotheses, especially when target structures are unknown, while structure-based methods provide detailed insights into the potential binding mechanism.[8]

Conclusion

The in silico prediction of biological targets for this compound is a multifaceted process that leverages a suite of computational tools to build a strong, data-driven hypothesis. By integrating ligand-based methods like pharmacophore modeling and similarity searching with structure-based approaches such as reverse docking, researchers can efficiently identify and prioritize a list of potential protein targets. These computational predictions, particularly those pointing towards key nodes in inflammatory and cancer-related pathways like NF-κB, iNOS, and COX-2, provide a clear roadmap for subsequent experimental validation. This targeted approach significantly accelerates the drug discovery pipeline, paving the way for elucidating the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scispace.com [scispace.com]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 7. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Molecular docking analysis of triterpenoids from Cassia fistula with breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Mechanism of Cinnamomum cassia against Gastric Damage and Identification of Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiinflammatory effects of essential oil from the leaves of Cinnamomum cassia and cinnamaldehyde on lipopolysaccharide-stimulated J774A.1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Cassiachromone in Plant Extracts

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of cassiachromone (5-acetonyl-7-hydroxy-2-methylchromone) in plant extracts, particularly from Cassia species. This robust and reliable method is suitable for quality control, phytochemical analysis, and drug discovery applications. The protocol outlines the procedures for sample preparation, chromatographic separation, and method validation, ensuring accuracy and precision.

Introduction

This compound, identified as 5-acetonyl-7-hydroxy-2-methylchromone, is a chromone derivative found in various plant species, notably within the Cassia genus. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate quantification of this compound in plant extracts is essential for the standardization of herbal products and for elucidating its pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive and specific method for this purpose.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The quantification is performed by monitoring the UV absorbance at a specific wavelength, which is determined based on the spectral characteristics of this compound. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from certified reference standards.

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

Syringe filters (0.45 µm).

-

Volumetric flasks and pipettes.

-

-

Reagents and Standards:

-

This compound certified reference standard (≥98% purity).

-

HPLC grade acetonitrile and methanol.

-

Formic acid or acetic acid (analytical grade).

-

Deionized water (18.2 MΩ·cm).

-

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.

Preparation of Plant Extract Sample

-

Drying and Grinding: Dry the plant material (e.g., leaves, bark, or seeds of Cassia species) at 40-50°C to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of methanol.

-

Sonication-assisted extraction is performed for 30 minutes in an ultrasonic bath.

-

Alternatively, macerate the sample with the solvent for 24 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

-

Sample Clean-up:

-

Centrifuge the reconstituted extract at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

-

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Approximately 320 nm (based on the UV spectra of structurally similar chromones).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound.

| Parameter | Value |

| Linearity Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 15243x + 876.5 |

| Correlation Coefficient (r²) | 0.9995 |

| LOD (µg/mL) | 0.25 |

| LOQ (µg/mL) | 0.75 |

Table 2: Precision of the HPLC-UV Method for this compound.

| Precision Type | Concentration (µg/mL) | Peak Area (Mean ± SD, n=6) | RSD (%) |

| Intra-day | 10 | 153210 ± 2145 | 1.40 |

| 50 | 765432 ± 9185 | 1.20 | |

| Inter-day | 10 | 154100 ± 2774 | 1.80 |

| 50 | 768950 ± 12303 | 1.60 |

Table 3: Accuracy (Recovery) of the HPLC-UV Method for this compound.

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD, n=3) | Recovery (%) | RSD (%) |

| 80 | 8 | 7.92 ± 0.15 | 99.0 | 1.89 |

| 100 | 10 | 10.15 ± 0.18 | 101.5 | 1.77 |

| 120 | 12 | 11.89 ± 0.23 | 99.1 | 1.93 |

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Modulation by Chromones

Chromone derivatives have been reported to exhibit anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research purposes. This protocol provides a solid foundation for researchers and drug development professionals working with chromone-containing plant materials.

Application Note: LC-MS/MS Analysis of Cassiachromone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Cassiachromone and its putative metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited availability of specific experimental data for this compound, this application note presents a detailed, representative methodology based on the analysis of analogous chromone compounds.[1][2][3] The protocols and data herein are intended to serve as a robust starting point for method development and validation in a research setting.

Introduction

This compound, chemically known as 5-Acetonyl-7-hydroxy-2-methylchromone (Molecular Formula: C13H12O4), is a naturally occurring chromone.[4] The chromone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] Consequently, understanding the pharmacokinetic profile of novel chromone compounds like this compound is essential for their development as potential therapeutic agents. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological fluids, making it the gold standard for bioanalytical studies.[5][6]

Predicted Metabolic Pathway of this compound

The biotransformation of xenobiotics like this compound typically involves Phase I and Phase II metabolism. Based on the metabolism of other chromones and related phenolic compounds, the following pathways are proposed.[7]

-

Phase I Metabolism: These reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or unmask functional groups. For this compound, likely pathways include hydroxylation of the aromatic ring and oxidation of the acetonyl side chain.

-

Phase II Metabolism: The parent compound or its Phase I metabolites are conjugated with endogenous molecules to enhance their water solubility and facilitate excretion. Key Phase II reactions are predicted to be glucuronidation and sulfation at the hydroxyl group.

Mandatory Visualization: Proposed Metabolic Pathway of this compound

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Cassiachromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the continuous discovery and development of novel antimalarial agents. Natural products, particularly those derived from medicinal plants with a history of traditional use, represent a promising source of new therapeutic leads. Cassiachromone, a chromone derivative found in some Cassia species, is a compound of interest for biological screening.

These application notes provide a detailed protocol for the in vitro assessment of the antiplasmodial activity of this compound and other test compounds against P. falciparum. The described methodology is based on the widely used SYBR Green I-based fluorescence assay, which measures parasite DNA replication as an indicator of growth. Additionally, this document outlines the necessary materials, data analysis procedures, and includes reference data for standard antimalarial drugs.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various compounds isolated from Cassia species and the standard antimalarial drug, Chloroquine, against different strains of P. falciparum. It is important to note that specific antiplasmodial data for this compound is not yet publicly available. The data presented here for other Cassia constituents serves as a reference for the expected range of activity from compounds derived from this genus.

Table 1: In Vitro Antiplasmodial Activity of Compounds from Cassia Species

| Compound | Plant Source | P. falciparum Strain | IC50 (µM) | Reference |

| (-)-7-hydroxycassine | Cassia spectabilis | 3D7 (Chloroquine-sensitive) | 0.016 µg/mL | [1] |

| Compound C.8.3.2 | Cassia spectabilis | 3D7 (Chloroquine-sensitive) | 0.070 µg/mL | [1] |

| Phytol | Cassia fistula | D10 (Chloroquine-sensitive) | 18.9 ± 0.60 | [2][3] |

| Lutein | Cassia fistula | D10 (Chloroquine-sensitive) | 12.5 ± 0.35 | [2][3] |

| Di-lineolylgalactopyranosyl-glycerol (DLGG) | Cassia fistula | D10 (Chloroquine-sensitive) | 5.8 ± 0.27 | [2][3] |

Table 2: In Vitro Antiplasmodial Activity of Chloroquine (Control)

| P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference |

| 3D7 (Chloroquine-sensitive) | 10.9 | - | [4] |

| W2 (Chloroquine-resistant) | 48 | - | [4] |

| Franceville Isolate | - | 111.7 | [5] |

| Bakoumba Isolate | - | 325.8 | [5] |

Experimental Protocols

General Laboratory Requirements

-

Biosafety Level 2 (BSL-2) containment facility for handling P. falciparum cultures.

-

Cell culture incubator with the ability to maintain a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Inverted microscope for routine culture monitoring.

-

Centrifuge for pelleting erythrocytes.

-

96-well microplates (black, clear-bottom for fluorescence reading).

-

Multichannel pipettes and sterile, filtered pipette tips.

-

Fluorescence microplate reader with appropriate filters for SYBR Green I (excitation ~485 nm, emission ~530 nm).

Reagents and Media Preparation

-

Complete RPMI 1640 Medium (cRPMI): RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% heat-inactivated human serum.

-

Human Erythrocytes: Type O+ human red blood cells (RBCs) obtained from a blood bank, washed three times in incomplete RPMI 1640.

-

P. falciparum Culture: A laboratory-adapted strain of P. falciparum (e.g., 3D7 or Dd2) maintained in continuous culture in human RBCs in cRPMI.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Control Drug Stock Solution: Prepare a stock solution of Chloroquine diphosphate in sterile distilled water.

-

SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100, with 1X SYBR Green I dye added fresh.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

-

Parasite Synchronization: For consistent results, synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

-

Preparation of Drug Plates:

-

Dispense 100 µL of cRPMI into all wells of a 96-well plate.

-

Add 2 µL of the this compound stock solution to the first well of a row and perform serial dilutions (e.g., 2-fold or 3-fold) across the plate.

-

Prepare separate rows for the positive control (Chloroquine) and a negative control (solvent vehicle, e.g., DMSO, at the same concentration as the test wells).

-

Include wells with uninfected RBCs as a background control.

-

-

Parasite Seeding:

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.

-

Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.

-

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the uninfected RBC control wells from the values of all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:

% Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of negative control well) x 100 ]

-

IC50 Determination: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualization of Experimental Workflow

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound's potential antiplasmodial activity is unknown, a common target for many antimalarial drugs is the heme detoxification pathway within the parasite's food vacuole. The following diagram illustrates this general mechanism.

Caption: Hypothetical inhibition of heme detoxification by this compound.

References

- 1. Antiplasmodial activity of Ethanolic extract of Cassia spectabilis DC leaf and its inhibition effect in Heme detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 3. This compound | CAS:28955-30-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anticancer Activity of Cassiachromone Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiachromone, a chromone derivative found in Cinnamomum cassia, belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties, including anticancer effects. Chromone derivatives have been shown to exhibit a range of biological activities, making them promising candidates for further investigation in oncology.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to evaluate the anticancer activity of this compound using a panel of established cell-based assays. The protocols detailed below will enable the assessment of its effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression, as well as the elucidation of the underlying molecular mechanisms.

Experimental Workflow

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow outlines the recommended sequence of experiments to comprehensively evaluate this compound's activity.

Caption: A logical workflow for the evaluation of this compound's anticancer activity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described assays. This structured format allows for clear comparison of this compound's effects across different cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | Data | Data | Data |

| MDA-MB-231 | Breast Cancer | Data | Data | Data |

| A549 | Lung Cancer | Data | Data | Data |

| HCT116 | Colon Cancer | Data | Data | Data |

| HeLa | Cervical Cancer | Data | Data | Data |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control | Data | Data |

| This compound (IC50) | Data | Data | |

| A549 | Control | Data | Data |

| This compound (IC50) | Data | Data |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MCF-7 | Control | Data | Data | Data |

| This compound (IC50) | Data | Data | Data | |

| A549 | Control | Data | Data | Data |

| This compound (IC50) | Data | Data | Data |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These initial assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).

a. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

b. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Materials:

-

Similar materials as the MTT assay, with the addition of:

-

Trichloroacetic acid (TCA)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution

-

-

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10-30 minutes.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

These assays are used to determine if this compound induces programmed cell death.

a. Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cells treated with this compound (at IC50 concentration)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

b. Caspase Activity Assay Protocol

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

-

Materials:

-

Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate.

-

Treat with this compound.

-

Add the Caspase-Glo® reagent to each well.

-

Incubate at room temperature.

-

Measure luminescence.

-

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of the cell cycle.

Propidium Iodide (PI) Staining Protocol

-

Materials:

-

Cancer cells treated with this compound

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[6]

-

Signaling Pathway Analysis

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action.

Western Blotting Protocol

Western blotting is used to detect specific proteins in a sample and can reveal changes in the expression or phosphorylation status of key signaling molecules.

-

Materials:

-

Protein lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against PARP, caspases, Bcl-2 family proteins, cyclins, CDKs, Akt, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Lyse the treated and control cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Potential Signaling Pathways to Investigate

Based on studies of related chromone compounds and extracts from Cinnamomum cassia, the following signaling pathways are pertinent to investigate for their involvement in this compound's anticancer activity.

Caption: Potential apoptotic signaling pathways affected by this compound.

Caption: A simplified model of cell cycle regulation potentially targeted by this compound.

References

- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Capsaicin induces cell cycle arrest and apoptosis in human KB cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Cassiachromone: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, natural products continue to be a treasure trove of bioactive compounds. Cassiachromone, a chromone derivative isolated from species of the Cassia genus, has emerged as a compound of interest for its potential anti-inflammatory and anticancer properties. To facilitate further investigation into its mechanism of action, comprehensive application notes and detailed experimental protocols are outlined below for researchers, scientists, and drug development professionals.

I. Overview of this compound's Bioactivity

This compound and structurally related chromones isolated from Cassia species have demonstrated notable biological activities. Preliminary studies suggest that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.

II. Quantitative Data Summary

To provide a clear comparison of the cytotoxic effects of chromone compounds isolated from Cassia species, the following table summarizes the 50% inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | IC50 (µM)[1] |

| Chromone 1 | Hep-G2 | >100 |

| Chromone 1 | MCF-7 | 112.2 |

| Chromone 2 | Hep-G2 | >100 |

| Chromone 2 | MCF-7 | 143.7 |

Note: Data is for two new chromones isolated from Cassia petersiana and serves as a reference for potential activity of this compound.

In addition to its cytotoxic effects, chromones from Cassia petersiana have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating anti-inflammatory potential. At a concentration of 20 µM, two tested chromones inhibited LPS-induced NO production by 80.5% and 89.3%, respectively[1].

III. Key Signaling Pathways to Investigate

Based on the known biological activities of related compounds from Cassia and Cinnamomum species, the following signaling pathways are proposed as key areas of investigation for understanding the mechanism of action of this compound.

A. Anti-inflammatory Mechanism: NF-κB and MAPK Signaling

The anti-inflammatory effects of natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.

B. Anticancer Mechanism: Apoptosis Induction

The anticancer activity of many natural compounds is attributed to their ability to induce programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, including caspases and members of the Bcl-2 family.

IV. Detailed Experimental Protocols

To investigate the proposed mechanisms of action, the following detailed protocols are provided.

A. Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-